Antagonist Potency Against fMLF-Induced Superoxide Production in Neutrophils
Boc-MLF is a functional antagonist of the FPR agonist fMLF. It inhibits fMLF-induced superoxide anion production in human neutrophils with an EC50 of 0.63 µM . This value serves as a key benchmark for comparing potency against the reference agonist fMLF.
| Evidence Dimension | Inhibition of superoxide production |
|---|---|
| Target Compound Data | EC50 = 0.63 µM |
| Comparator Or Baseline | fMLF (agonist; baseline for activation) |
| Quantified Difference | Boc-MLF achieves 50% inhibition of the fMLF-induced response at 0.63 µM. |
| Conditions | Human neutrophils; superoxide anion production assay |
Why This Matters
This quantitative value allows researchers to compare the antagonist potency of Boc-MLF with other compounds tested in the same assay system, ensuring appropriate dosing and interpretation of FPR-mediated responses.
